3-Fluoro-4-hydroxyphenylacetic acid is a synthetic compound with the chemical formula C₈H₇FO₃. It is a white crystalline solid with a melting point of 132-134 °C []. Several methods have been reported for its synthesis, including the fluorination of 4-hydroxyphenylacetic acid and the hydrolysis of 3-fluoro-4-acetoxyphenylacetic acid [, ].
Research suggests that 3-Fluoro-4-hydroxyphenylacetic acid may possess various biological activities, although further investigation is needed to fully understand its potential applications. Here are some reported areas of exploration:
3-Fluoro-4-hydroxyphenylacetic acid is an organic compound with the molecular formula and a molecular weight of approximately 170.14 g/mol. This compound features a phenylacetic acid structure, where a hydroxyl group and a fluorine atom are substituted on the aromatic ring. Its chemical identifiers include a CAS number of 458-09-3 and an InChI Key of YRFBZAHYMOSSGX-UHFFFAOYSA-N. The compound typically appears as a white to beige crystalline powder, with a melting point ranging from 132°C to 134°C .
These reactions highlight its versatility in organic synthesis, making it useful in various chemical applications.
Research indicates that 3-Fluoro-4-hydroxyphenylacetic acid exhibits biological activity that may be relevant in pharmacology. It has been studied for its potential anti-inflammatory properties and as a biochemical tool in proteomics research. The presence of the hydroxyl group is significant for its interaction with biological systems, potentially influencing enzyme activity and receptor binding .
Several methods exist for synthesizing 3-Fluoro-4-hydroxyphenylacetic acid:
Each method varies in complexity and yield, depending on the specific starting materials used.
3-Fluoro-4-hydroxyphenylacetic acid finds applications in various fields:
The compound's unique structure allows it to interact selectively with biological targets, enhancing its utility in these areas.
Interaction studies involving 3-Fluoro-4-hydroxyphenylacetic acid focus on its binding affinity to various proteins and enzymes. These studies reveal how the compound influences biochemical pathways, particularly those related to inflammation and metabolic processes. Such interactions are critical for understanding its potential therapeutic effects and side effects.
Several compounds share structural similarities with 3-Fluoro-4-hydroxyphenylacetic acid:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Hydroxyphenylacetic Acid | Lacks fluorine; widely studied for anti-inflammatory effects. | |
3-Chloro-4-hydroxyphenylacetic Acid | Chlorine substitution instead of fluorine; similar reactivity. | |
2-Hydroxy-5-fluorobenzoic Acid | Different position of hydroxyl group; used in similar applications. |
The uniqueness of 3-Fluoro-4-hydroxyphenylacetic acid lies in its specific combination of functional groups, which may influence its biological activity differently compared to these similar compounds. Its fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical formulations .
3-Fluoro-4-hydroxyphenylacetic acid (CAS: 458-09-3) is a fluorinated aromatic compound belonging to the phenylacetic acid family. Its molecular formula, C₈H₇FO₃, reflects a benzene ring substituted with a fluorine atom at the meta-position (C3), a hydroxyl group at the para-position (C4), and an acetic acid side chain (-CH₂COOH) at the C1 position. The IUPAC name, 2-(3-fluoro-4-hydroxyphenyl)acetic acid, systematically describes its structure.
The compound is recognized by multiple synonyms across scientific literature and chemical databases, as shown in Table 1.
Table 1: Chemical Identifiers and Synonyms
Identifier | Value |
---|---|
CAS Registry Number | 458-09-3 |
Molecular Formula | C₈H₇FO₃ |
Molecular Weight | 170.14 g/mol |
IUPAC Name | 2-(3-fluoro-4-hydroxyphenyl)acetic acid |
Common Synonyms | 3-Fluoro-4-hydroxybenzeneacetic acid, 4-(Carboxymethyl)-2-fluorophenol, Benzeneacetic acid, 3-fluoro-4-hydroxy- |
SMILES | C1=CC(=C(C=C1CC(=O)O)F)O |
InChI Key | YRFBZAHYMOSSGX-UHFFFAOYSA-N |
3-Fluoro-4-hydroxyphenylacetic acid emerged as a subject of interest in the late 20th century, particularly in medicinal and synthetic chemistry. Early patents, such as US4339594A (1982), highlighted its structural analogs for thyreostatic and antipyretic applications. However, its systematic study accelerated in the 2000s, driven by advancements in fluorination techniques and the demand for bioactive intermediates.
The compound’s fluorine and hydroxyl groups make it a versatile building block for drug design. For instance, it has been utilized in synthesizing protease inhibitors and ligands for protein degradation systems like PROTACs (Proteolysis-Targeting Chimeras). In 2018, researchers demonstrated that fluorinated hydroxyprolines derived from this compound could modulate the binding affinity of hypoxia-inducible factor (HIF-1α) to the von Hippel-Lindau (VHL) E3 ligase, enabling targeted protein degradation.
Key synthetic routes include:
Table 2: Milestones in Research Applications
The compound’s utility in asymmetric synthesis and peptide modification continues to inspire innovations in organic methodology, particularly in stereoselective fluorination and ring-puckering studies. Its role in optimizing PROTACs underscores its relevance in modern therapeutics, bridging small-molecule chemistry and biopharmaceutical engineering.
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